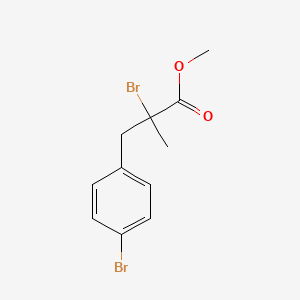![molecular formula C29H31N3O3S2 B12131385 (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131385.png)
(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one は、科学研究のさまざまな分野で潜在的な用途を持つ複雑な有機分子です。この化合物は、ピラゾール環、チアゾリジノン環、テトラヒドロフラン部分を特徴とする独自の構造を持ち、化学および生物学的調査の興味深い対象となっています。
準備方法
合成経路と反応条件
(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one の合成は、通常、複数段階の有機反応を伴います。このプロセスは、ピラゾールとチアゾリジノンの中間体の調製から始まり、続いて特定の条件下でカップリングして最終生成物を生成します。これらの反応で使用される一般的な試薬には、アルデヒド、ケトン、および望ましい結合の形成を促進するさまざまな触媒が含まれます。
工業生産方法
この化合物の工業生産には、収率と純度を最大化するために合成経路の最適化が含まれる可能性があります。これには、連続フローリアクター、高度な精製技術、および最終生成物の整合性を確保するための厳格な品質管理対策の使用が含まれる場合があります。
化学反応の分析
反応の種類
(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: は、次を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、追加の官能基を導入するか、既存の官能基を変更するために酸化することができます。
還元: 還元反応は、分子内の特定の原子の酸化状態を変えるために使用できます。
置換: この化合物は、1つの官能基が別の官能基に置き換えられる置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用のさまざまな求核剤が含まれます。反応条件は、通常、制御された温度、特定の溶媒、および反応を完了させるための触媒を伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は、追加の酸素含有官能基を持つ化合物を生成する可能性があり、還元はより飽和した分子をもたらす可能性があります。
科学研究への応用
This compound:
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的マクロ分子との相互作用の研究。
医学: さまざまな疾患に対する治療剤としての可能性の調査。
産業: 新しい材料または化学プロセスの開発における独自の化学的特性の利用。
科学的研究の応用
(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.
作用機序
(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one が効果を発揮するメカニズムには、特定の分子標的との相互作用が含まれます。これらの標的は、酵素、受容体、または他のタンパク質を含み、生物学的経路の調節につながります。正確な経路と分子標的は、特定のアプリケーションと使用のコンテキストによって異なります。
類似化合物の比較
類似化合物
This compound に類似する化合物には、他のピラゾールとチアゾリジノン誘導体が含まれます。これらの化合物は構造的な類似点を共有していますが、特定の官能基と全体的な化学的特性が異なる場合があります。
独自性
This compound の独自性は、その構造的特徴の組み合わせにあり、それは独特の化学的および生物学的特性を付与します。
類似化合物との比較
Similar Compounds
Similar compounds to (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one include other pyrazole and thiazolidinone derivatives. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.
Uniqueness
The uniqueness of This compound lies in its combination of structural features, which confer distinct chemical and biological properties
特性
分子式 |
C29H31N3O3S2 |
|---|---|
分子量 |
533.7 g/mol |
IUPAC名 |
(5Z)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C29H31N3O3S2/c1-19(2)18-35-23-11-12-25(20(3)14-23)27-21(16-32(30-27)22-8-5-4-6-9-22)15-26-28(33)31(29(36)37-26)17-24-10-7-13-34-24/h4-6,8-9,11-12,14-16,19,24H,7,10,13,17-18H2,1-3H3/b26-15- |
InChIキー |
WQJPKUCRLVJOBG-YSMPRRRNSA-N |
異性体SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5 |
正規SMILES |
CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-bromo-2-methylphe nyl)acetamide](/img/structure/B12131305.png)
![N-(4-methoxyphenyl)-2-{15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-2(7),3,5,13(17)-tetraen-14-yl}acetamide](/img/structure/B12131309.png)
![2-amino-1-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12131311.png)

![[2-imino-1-(2-morpholin-4-ylethyl)-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2, 3-d]pyrimidin-3-yl)]-N-(oxolan-2-ylmethyl)carboxamide](/img/structure/B12131337.png)
![(2Z,5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-2-{[2-(trifluoromethyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B12131341.png)
![6-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]he xanoic acid](/img/structure/B12131351.png)
![3-(4-tert-butylphenyl)-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B12131353.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B12131358.png)
![3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131363.png)
![5-Chloro-2-[(4-methylpiperidyl)sulfonyl]thiophene](/img/structure/B12131376.png)
![N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B12131383.png)
![3-phenyl-N-(1-phenylethyl)-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12131392.png)
![5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12131393.png)
